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Cat. No.: B1662870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the co-

administration of Elacridar, a potent P-glycoprotein (P-gp) and Breast Cancer Resistance

Protein (BCRP) inhibitor, with the chemotherapeutic agent paclitaxel. The information compiled

is intended to guide researchers in designing and executing experiments to explore the

synergistic effects of this drug combination in overcoming multidrug resistance (MDR) in cancer

therapy.

Introduction
Paclitaxel is a widely used antineoplastic agent that functions by promoting microtubule

polymerization and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis.

[1][2] However, its efficacy is often limited by the development of multidrug resistance,

frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters such as

P-glycoprotein (P-gp, also known as ABCB1).[1][3] P-gp acts as an efflux pump, actively

removing paclitaxel and other xenobiotics from cancer cells, thereby reducing intracellular drug

concentrations to sub-therapeutic levels.[4][5]

Elacridar (also known as GG918 or GF120918) is a third-generation, non-competitive inhibitor

of P-gp and BCRP.[1][6] By blocking the function of these efflux pumps, Elacridar can restore

the sensitivity of resistant cancer cells to chemotherapeutic agents that are P-gp substrates.[1]

[2] The co-administration of Elacridar with paclitaxel aims to increase the intracellular and

systemic exposure of paclitaxel, thereby enhancing its antitumor activity.[6][7]
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Mechanism of Action
The primary mechanism underlying the synergistic effect of Elacridar and paclitaxel is the

inhibition of P-gp-mediated drug efflux. Paclitaxel is a known substrate of P-gp.[2] In resistant

cancer cells overexpressing P-gp, paclitaxel is actively transported out of the cell, preventing it

from reaching its intracellular target, the microtubules. Elacridar binds to P-gp and inhibits its

transport function.[5] This leads to an accumulation of paclitaxel within the cancer cell, allowing

it to exert its cytotoxic effects. In addition to its role in cancer cells, P-gp is also expressed in

normal tissues such as the intestinal epithelium and the blood-brain barrier, where it limits the

oral absorption and central nervous system penetration of its substrates, respectively.[4][6]

Elacridar can also inhibit P-gp in these tissues, leading to increased oral bioavailability and

brain distribution of co-administered drugs.[6][8]
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Seed cells in 96-well plate

Prepare Paclitaxel serial dilutions Prepare Paclitaxel + Elacridar dilutions

Treat cells with drug solutions

Incubate for 48-72 hours

Add MTT solution

Incubate for 4 hours

Dissolve formazan with DMSO

Measure absorbance at 570 nm

Calculate IC50 values
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Fast mice for 2 hours

Administer oral Elacridar (or vehicle)

Administer oral Paclitaxel (15 min later)

Collect blood samples at specified time points

Euthanize mice and harvest tissues

Analyze Paclitaxel concentration in plasma and tissues

Calculate pharmacokinetic parameters

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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